3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of benzimidazole and quinazolinone. These structures are known for their significant biological activities, making this compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzimidazole with anthranilic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and benzimidazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one involves the inhibition of tubulin polymerization, which disrupts microtubule assembly and ultimately leads to cell cycle arrest and apoptosis in cancer cells . This compound targets the microtubules, which are essential for cell division, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-(3H-Imidazo[4,5-b]pyridin-2-yl)quinazolin-4(3H)-one: Similar structure but with an imidazo[4,5-b]pyridine moiety.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Contains a quinoline ring instead of a quinazolinone ring.
Uniqueness
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is unique due to its dual structural features of benzimidazole and quinazolinone, which contribute to its significant biological activities. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for anticancer research .
Biological Activity
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that exhibits a range of biological activities due to its unique structural features. This compound integrates the benzo[d]imidazole and quinazolinone moieties, which are known for their pharmacological potential. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H10N4O, with a molecular weight of 262.27 g/mol. The synthesis typically involves the condensation of anthranilamide derivatives with aldehydes or ketones under acidic conditions, often using solvents like acetonitrile and catalysts such as p-toluenesulfonic acid .
Antibacterial Activity
Research indicates that derivatives of quinazolin-4(3H)-one, including this compound, exhibit significant antibacterial properties. Notably, these compounds have demonstrated low minimum inhibitory concentrations (MICs) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Table 1: Antibacterial Activity Data
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | MRSA | 0.98 |
2-(1H-Indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 |
6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one | M. tuberculosis | 0.5 |
Antifungal and Anticancer Properties
In addition to antibacterial activity, this compound has shown antifungal properties and potential anticancer effects. Studies have reported that certain analogs exhibit antiproliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that compounds derived from the quinazolinone scaffold significantly inhibited cell growth, with some derivatives achieving IC50 values in the low micromolar range .
Table 2: Anticancer Activity Data
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 5.0 |
Derivative A | MCF7 | 3.5 |
Derivative B | HeLa | 4.8 |
Molecular docking studies suggest that this compound interacts with specific proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways. These interactions may include binding to kinases and alarmone synthetases, which are crucial in regulating cellular responses to stress and virulence in bacteria .
Properties
CAS No. |
600723-81-7 |
---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O/c20-14-10-5-1-2-6-11(10)16-9-19(14)15-17-12-7-3-4-8-13(12)18-15/h1-9H,(H,17,18) |
InChI Key |
QYWVTWIRBFRTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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